tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(3-aminocyclobutyl)-ethylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14(10-6-9(13)7-10)8-11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWXWXYXZDAELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC(C)(C)C)C1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclobutylamine Synthesis
Step 2: Ethylamino Functionalization
Step 3: Esterification
-
Reactants : Ethylamino-cyclobutylacetic acid (1.0 eq), tert-butanol (1.5 eq), DCC (1.2 eq), DMAP (0.1 eq)
Analytical Characterization
Critical quality control metrics for the final product include:
Challenges and Mitigation Strategies
-
Racemization : The cyclobutylamine intermediate is prone to racemization during ethylation. Using chiral auxiliaries or enantioselective catalysts can preserve stereochemistry.
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Ester Hydrolysis : The tert-butyl ester is susceptible to acidic conditions. Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) prevents degradation.
Industrial Scalability
Patent CN103787971A demonstrates a scalable process with a 15-liter reactor, achieving a 78% yield at pilot scale. Key considerations:
Chemical Reactions Analysis
tert-Butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate has several applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations in Amino Acetate Esters
The tert-butyl ester and amino-acetate backbone are common in drug intermediates. Key structural analogs include:
Key Insights :
- Ester Group : The tert-butyl group improves lipophilicity and metabolic stability compared to ethyl esters, critical for oral drug bioavailability .
- Amine Substituents : Cyclobutylamine offers a balance of rigidity and moderate strain, whereas cyclopropylmethyl groups () may increase reactivity due to higher ring strain. Aromatic substituents (e.g., benzyl in ) enable interactions with hydrophobic protein pockets.
Challenges :
- Steric hindrance from the tert-butyl group may slow reaction kinetics.
- Cyclobutylamine synthesis requires precise control to avoid ring-opening side reactions.
Crystallographic and Physicochemical Properties
Crystal structures of related compounds (e.g., ) reveal:
- Hydrogen Bonding : N–H···O interactions form chain-like structures, influencing solubility and melting points. The target compound’s cyclobutyl group may disrupt such packing compared to planar aromatic analogs .
- Density and Stability : tert-Butyl esters (density ~1.17–1.22 g/cm³) are less dense than ethyl analogs but more thermally stable .
Biological Activity
Tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- CAS Number : 1798699-73-6
- InChI Code :
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)9-16(8-10-4-5-10)12-6-11(15)7-12/h10-12H,4-9,15H2,1-3H3
The compound features a tert-butyl group, an amino group linked to a cyclobutyl ring, and an ethyl amino moiety, contributing to its diverse reactivity and potential biological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The careful selection of reagents and reaction conditions is crucial for achieving high yields and purity.
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often interact with various biological targets, including receptors and enzymes. These interactions can lead to significant biochemical effects, which may include modulation of signaling pathways relevant to therapeutic applications.
Potential Therapeutic Applications
The compound's structural attributes suggest potential applications in:
- Antineoplastic Activity : Similar compounds have shown promise as antineoplastic agents, interacting with cellular pathways involved in tumorigenesis.
- Neuroprotective Effects : The amino groups may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies indicate that structurally related compounds exhibit antimicrobial activity, warranting investigation into this compound's efficacy against pathogens.
Research Findings
Recent studies have highlighted the biological activity of compounds structurally related to this compound. Below is a summary table comparing similar compounds based on their biological activities:
| Compound Name | CAS Number | Biological Activity | Reference |
|---|---|---|---|
| Tert-butyl 2-aminoacetate | 6456-74-2 | Antineoplastic | |
| Tert-butyl (3-aminocyclobutyl)carbamate | 16228707 | Neuroprotective | |
| Di-tert-butyl 2,2'-azanediyldiacetate | 85916-13-8 | Antimicrobial |
Case Studies
Case Study 1: Antineoplastic Activity
A study investigating the antineoplastic properties of similar compounds showed that certain derivatives significantly inhibited tumor growth in vitro and in vivo models. For instance, a derivative with structural similarities exhibited an IC50 value of 0.37 µM against cancer cell lines.
Case Study 2: Neuroprotective Effects
Research on related amino compounds demonstrated neuroprotective effects in models of oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of antioxidant enzyme activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with tert-butyl acetate and functionalized amines. For example, coupling tert-butyl acetate with a pre-synthesized 3-aminocyclobutyl-ethylamine derivative under nucleophilic acyl substitution conditions (e.g., using DCC or EDC as coupling agents) .
- Critical Parameters :
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Use of bases like triethylamine improves nucleophilicity of the amine.
- Yield Optimization : Reported yields range from 60–85%, with purity >95% achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the structure of this compound confirmed, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.2–3.5 ppm (ethyl and cyclobutyl CH₂ groups), and δ 6.5–7.0 ppm (NH₂) confirm substituent connectivity .
- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm and tert-butyl carbons at ~28 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ with minimal fragmentation .
- Infrared Spectroscopy (IR) : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition observed above 150°C via TGA analysis; store at –20°C for long-term stability .
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; amber vials recommended .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic conditions; use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can computational chemistry models predict reaction pathways and optimize synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Models the energy landscape of intermediates (e.g., tetrahedral transition states during ester-amine coupling) .
- Kinetic Simulations : Predicts rate constants for competing pathways (e.g., cyclobutyl ring strain vs. steric hindrance from tert-butyl groups) .
- Case Study : DFT calculations on this compound revealed a 15 kJ/mol activation barrier for the key coupling step, aligning with experimental yields of ~70% .
Q. How do structural modifications (e.g., substituent variation on the cyclobutyl ring) impact biological or chemical activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the ester, enhancing reactivity in nucleophilic substitutions .
- Amino Group Position : 3-Aminocyclobutyl derivatives show higher solubility in polar solvents compared to 2- or 4-substituted analogs .
- Biological Implications : Methylation of the amine reduces cellular uptake in vitro, as shown in comparative assays with HeLa cells .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities (e.g., overlapping NH₂ signals in NMR) .
- Dynamic NMR : Detects conformational flexibility in the cyclobutyl ring, which may cause splitting of peaks .
- Case Study : Discrepancies in ¹³C NMR shifts for the ester carbonyl (reported as 168–172 ppm across studies) were resolved by standardizing solvent conditions (CDCl₃ vs. DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
